ethyl 4-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC10857229
Molecular Formula: C16H22N4O3
Molecular Weight: 318.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22N4O3 |
|---|---|
| Molecular Weight | 318.37 g/mol |
| IUPAC Name | ethyl 4-(4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C16H22N4O3/c1-3-23-16(22)20-9-7-19(8-10-20)15-17-11(2)14-12(18-15)5-4-6-13(14)21/h3-10H2,1-2H3 |
| Standard InChI Key | HJYKYJVPULTGEE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CCCC3=O)C |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CCCC3=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, ethyl 4-(4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)piperazine-1-carboxylate, reflects its bipartite structure:
-
A 5,6,7,8-tetrahydroquinazolin-5-one core, which is a partially saturated bicyclic system with a ketone group at position 5 and a methyl substituent at position 4.
-
A piperazine-1-carboxylate group linked to the quinazolinone via position 2, with an ethyl ester functionalization.
The canonical SMILES representation, CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CCCC3=O)C, confirms the connectivity and stereoelectronic arrangement.
Physical and Chemical Properties
Key predicted properties include:
| Property | Value | Method/Source |
|---|---|---|
| Density | Computational prediction | |
| Boiling Point | 529.8 \pm 60.0 \, ^\circ\text{C} | Predicted (EPI Suite) |
| pKa | Estimated ionization | |
| Molecular Weight | 318.37 g/mol | Experimental |
The low pKa suggests protonation at physiological pH, potentially influencing solubility and bioavailability .
Synthesis and Characterization
Synthetic Strategies
While explicit protocols for this compound are unpublished, analogous quinazolinone-piperazine hybrids are typically synthesized via:
-
Quinazolinone Formation: Cyclocondensation of anthranilic acid derivatives with carbonyl compounds, followed by methylation at position 4 .
-
Piperazine Coupling: Nucleophilic substitution or Buchwald–Hartwig amination to attach the piperazine-carboxylate moiety to the quinazolinone core.
For example, PfATP4-targeting dihydroquinazolinones were synthesized via lactam truncation and functional group interconversion, yielding nanomolar antimalarial activity .
Analytical Characterization
Standard techniques for structural validation include:
-
NMR Spectroscopy: - and -NMR to confirm proton environments and carbon connectivity.
-
Mass Spectrometry: High-resolution MS to verify molecular ion peaks (e.g., ).
-
X-ray Crystallography: Resolve stereochemical details, though no crystallographic data are currently available.
Challenges and Future Directions
Synthetic and Stability Challenges
-
Multi-step Synthesis: Low yields in cyclization and coupling steps necessitate optimization.
-
Ester Hydrolysis: The ethyl carboxylate may undergo hydrolysis under acidic/basic conditions, requiring formulation studies.
Research Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume